Antrafenine

描述

This compound is a piperazine derivative drug that acts as an analgesic and anti-inflammatory drug with similar efficacy to naproxen. It is not widely used as it has largely been replaced by newer drugs.

This compound is a small molecule drug with a maximum clinical trial phase of IV. It was withdrawn in at least one region.

RN given refers to parent cpd; structure

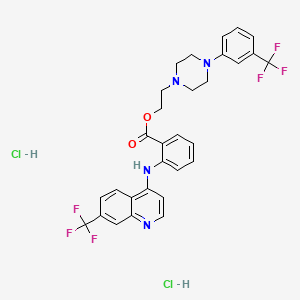

Structure

2D Structure

3D Structure

属性

Key on ui mechanism of action |

Antrafenine is believed to be associated with the inhibition of cyclooxygenase activity. Two unique cyclooxygenases have been described in mammals. The constitutive cyclooxygenase, COX-1, synthesizes prostaglandins necessary for normal gastrointestinal and renal function. The inducible cyclooxygenase, COX-2, generates prostaglandins involved in inflammation. Inhibition of COX-1 is thought to be associated with gastrointestinal and renal toxicity while inhibition of COX-2 provides anti-inflammatory activity. |

|---|---|

CAS 编号 |

55300-30-6 |

分子式 |

C30H26F6N4O2 |

分子量 |

588.5 g/mol |

IUPAC 名称 |

2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl 2-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoate |

InChI |

InChI=1S/C30H26F6N4O2/c31-29(32,33)20-4-3-5-22(18-20)40-14-12-39(13-15-40)16-17-42-28(41)24-6-1-2-7-25(24)38-26-10-11-37-27-19-21(30(34,35)36)8-9-23(26)27/h1-11,18-19H,12-17H2,(H,37,38) |

InChI 键 |

NWGGKKGAFZIVBJ-UHFFFAOYSA-N |

规范 SMILES |

C1CN(CCN1CCOC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)C5=CC=CC(=C5)C(F)(F)F.Cl |

外观 |

Solid powder |

熔点 |

88-90 |

其他CAS编号 |

55300-29-3 55300-30-6 |

物理描述 |

Solid |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

55300-30-6 (di-hydrochloride) |

保质期 |

>2 years if stored properly |

溶解度 |

2.84e-03 g/L |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Antrafenine hydrochloride; Antrafenine Dihydrochloride; 2-[[7-(TrifluoroMethyl)-4-quinolinyl]aMino]benzoic Acid [4-[3-(TrifluoroMethyl)phenyl]-1-piperazinyl]ethyl Ester Hydrochloride |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Antrafenine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antrafenine, scientifically known as 2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl 2-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoate, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic properties. Its mechanism of action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development. Detailed experimental protocols, quantitative data, and visualizations of the synthesis pathway and mechanism of action are presented to facilitate a thorough understanding of the chemistry and biological context of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below, offering a snapshot of its chemical identity and characteristics.

| Property | Value | Source |

| Molecular Formula | C₃₀H₂₆F₆N₄O₂ | PubChem[1] |

| Molecular Weight | 588.5 g/mol | PubChem[1] |

| IUPAC Name | 2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl 2-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoate | PubChem[1] |

| CAS Number | 55300-29-3 | PubChem[1] |

| Appearance | Solid | ECHEMI[2] |

| Melting Point | 88-90 °C | PubChem |

| Water Solubility | 2.84e-03 g/L | ECHEMI |

| logP | 8.39 | DrugBank Online |

Synthesis of this compound

Two primary synthetic routes for this compound have been described in the literature. The following sections provide detailed experimental protocols for each method.

Method 1: Transesterification Approach

This method involves the reaction of a pre-synthesized allyl benzoate derivative with a piperazinyl ethanol derivative. A patent describes a 57% yield for this process.

Experimental Protocol:

A mixture of 18.65 g (0.05 mol) of allyl 2-(7'-trifluoromethyl-4'-quinolylamino)benzoate and 16.2 g (0.059 mol) of 2-(4'-m-trifluoromethylphenylpiperazino)ethanol in 150 ml of anhydrous toluene is prepared. To this, 0.03 g of sodium is added as a catalyst. The reaction mixture is heated to reflux for 2.5 hours. During this period, the allyl alcohol formed as a byproduct is slowly removed by distillation.

Following the reaction, any small amount of insoluble material is filtered off. The toluene is then evaporated from the filtrate. The resulting residue is dissolved in a mixture of methylene chloride and acetone in an 8:2 ratio. This solution is then subjected to purification by column chromatography.

Method 2: Two-Step Synthesis via Intermediate

This alternative synthesis involves the formation of a piperazine-substituted aminobenzoate intermediate, which is subsequently alkylated.

Step 1: Synthesis of 4-(3-(Trifluoromethyl)phenyl)piperazine-1-ethyl 2-aminobenzoate

The reaction between 2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanol and isatoic anhydride yields the intermediate, 4-(3-(Trifluoromethyl)phenyl)piperazine-1-ethyl 2-aminobenzoate.

Step 2: Alkylation to form this compound

The intermediate from the previous step is then alkylated using 4-chloro-7-(trifluoromethyl)quinoline to yield the final product, this compound.

Purification of this compound

The primary method for the purification of this compound is silica gel column chromatography.

Experimental Protocol:

The crude product from the synthesis is dissolved in a minimal amount of a methylene chloride and acetone (8:2 v/v) mixture. This solution is loaded onto a silica gel column. Elution is carried out using the same solvent mixture. The collected fractions are monitored by thin-layer chromatography (TLC). Fractions containing the pure desired ester are combined, and the solvent is removed under reduced pressure to yield the purified this compound. The final product is then triturated in a mixture of ether and petroleum ether, filtered, and dried.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline and phenyl rings, the methylene protons of the ethyl chain, and the piperazine ring protons. The chemical shifts and coupling constants would be indicative of the specific substitution patterns.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the ethyl and piperazine moieties. The presence of trifluoromethyl groups would result in characteristic quartet signals due to C-F coupling.

Mass Spectrometry (MS)

The mass spectrum of this compound should exhibit a molecular ion peak (M+) corresponding to its molecular weight of 588.5 g/mol . Fragmentation patterns would likely involve cleavage of the ester linkage and fragmentation of the piperazine ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the secondary amine, C=O stretching of the ester group, C-N stretching of the amines, and C-F stretching of the trifluoromethyl groups.

Mechanism of Action and Biological Activity

This compound's therapeutic effects as an analgesic and anti-inflammatory agent stem from its inhibition of cyclooxygenase (COX) enzymes. There are two main isoforms of this enzyme, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation. By inhibiting these enzymes, this compound blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.

Signaling Pathway of this compound's Action

Caption: Mechanism of action of this compound via COX-1 and COX-2 inhibition.

Experimental Workflows

The overall process for the synthesis and purification of this compound can be visualized as a sequential workflow.

Synthesis and Purification Workflow

References

Antrafenine and Cyclooxygenase Inhibition: An Unresolved Mechanism

Despite its established role as an analgesic and anti-inflammatory agent, a detailed, quantitative understanding of antrafenine's mechanism of action on cyclooxygenase (COX) enzymes remains elusive. Publicly available scientific literature does not contain specific data on the inhibitory activity (IC50 values) of this compound against COX-1 and COX-2, nor does it provide detailed experimental protocols for such evaluations.

This compound, a piperazine derivative developed in 1979, has been recognized for its efficacy in pain and inflammation management, comparable to that of naproxen.[1] The prevailing hypothesis for its therapeutic effects centers on the inhibition of prostaglandin synthesis through the cyclooxygenase (COX) pathway.[2] Prostaglandins are key signaling molecules involved in mediating inflammation, pain, and fever. The COX enzyme exists in two primary isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function, and COX-2, which is inducible and its expression is upregulated at sites of inflammation.[2]

The anti-inflammatory and analgesic effects of non-steroidal anti-inflammatory drugs (NSAIDs) are primarily attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal irritation, are often linked to the inhibition of COX-1. A comprehensive understanding of a drug's differential effects on these two isoforms is therefore crucial for assessing its therapeutic index.

However, a thorough review of the scientific literature, including the original 1979 publication by Manoury et al. that first described the synthesis and analgesic properties of this compound, reveals a significant gap in the specific quantitative data regarding its interaction with COX-1 and COX-2.[3] The concept of distinct COX-1 and COX-2 isoforms was not widely established at the time of this compound's initial development, which may explain the absence of such specific data in early publications. Subsequent research accessible in the public domain has not filled this knowledge gap.

The Arachidonic Acid Cascade and COX Inhibition

The generally accepted, albeit unquantified, mechanism of action for this compound involves the inhibition of the conversion of arachidonic acid to prostaglandins. This pathway, often referred to as the arachidonic acid cascade, is initiated by the release of arachidonic acid from the cell membrane, which is then metabolized by COX enzymes to form prostaglandin H2 (PGH2). PGH2 serves as a precursor for the synthesis of various other prostaglandins and thromboxanes.

Caption: Presumed signaling pathway of this compound via COX inhibition.

Hypothetical Experimental Workflow for Determining COX Inhibition

While specific protocols for this compound are unavailable, a standard approach to determine the inhibitory activity of a compound against COX-1 and COX-2 involves in vitro enzyme assays. The following represents a generalized workflow that would be employed for such a study.

Caption: Generalized workflow for assessing COX inhibitory activity.

References

Antrafenine: A Comprehensive Technical Review of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antrafenine is a piperazine derivative that has demonstrated analgesic and anti-inflammatory properties. This document provides an in-depth technical guide on the pharmacokinetics and pharmacodynamics of this compound, drawing from available preclinical and clinical data. While specific quantitative pharmacokinetic parameters for the parent compound are not widely published, this review synthesizes information on its metabolism, mechanism of action, and pharmacological effects. The biotransformation of this compound into its active metabolite, 1-m-trifluoromethylphenylpiperazine (mCF3PP), is a key aspect of its profile, and the pharmacodynamics of this metabolite are also discussed. This guide includes summaries of quantitative data in structured tables, detailed experimental methodologies for key studies, and visualizations of relevant pathways and workflows to support further research and development.

Introduction

This compound (Stakane) is a non-narcotic analgesic and anti-inflammatory agent developed in the late 1970s.[1] It has shown efficacy comparable to naproxen in the management of pain associated with osteoarthritis.[2][3] Although not in widespread clinical use, its unique metabolic activation and mechanism of action warrant a detailed review for researchers in pharmacology and drug development. This document aims to consolidate the existing scientific literature on the pharmacokinetic and pharmacodynamic properties of this compound.

Pharmacokinetics

Metabolism

The most significant aspect of this compound's pharmacokinetics is its metabolism to 1-m-trifluoromethylphenylpiperazine (mCF3PP), also known as TFMPP. This metabolite is pharmacologically active and is believed to contribute to the overall therapeutic effect of this compound.

Table 1: In-Vivo Metabolism of this compound to mCF3PP in Animal Models

| Species | Dose (p.o.) | Systemic Availability as mCF3PP |

| Mouse | 25 mg/kg | At least 14% |

| Rat | 25 mg/kg | At least 3% |

p.o. - per os (by mouth)

The metabolite, mCF3PP, has been shown to readily cross the blood-brain barrier, achieving concentrations in the brain that are several times higher than in body fluids.

References

- 1. Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A double blind study of this compound, naproxen and placebo in osteoarthrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, naproxen and placebo in osteoarthritis: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Pharmacokinetics of this compound after single and repeated administration in aged patients] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A kinetic study of the fate of SL 73033 (this compound) in the rat [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]

Antrafenine: An In-depth Technical Guide on Solubility in DMSO and Other Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of antrafenine, a non-narcotic analgesic and anti-inflammatory agent. The document is intended for researchers, scientists, and professionals in drug development who require detailed information on the solubility characteristics of this compound in dimethyl sulfoxide (DMSO) and other common organic solvents. This guide includes quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the compound's primary mechanism of action.

Core Concepts: this compound Solubility

This compound's solubility is a critical parameter for its handling, formulation, and in vitro/in vivo testing. As a phenylpiperazine derivative, its solubility is influenced by the nature of the solvent, pH, and temperature. Understanding its solubility profile is essential for accurate and reproducible experimental results.

Quantitative Solubility Data

The solubility of this compound has been determined in various solvents. The data is summarized in the table below for easy comparison.

| Solvent | Type | Quantitative Solubility | Method | Notes |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 100 mg/mL (169.91 mM)[1][2] | Not Specified | Ultrasonic assistance may be required for dissolution. Hygroscopic nature of DMSO can impact solubility; use of newly opened DMSO is recommended.[1] |

| Water | Polar Protic | 0.00284 mg/mL[3][4] | Predicted (ALOGPS) | Very low aqueous solubility. |

| Ethanol | Polar Protic | Soluble (qualitative) | Not Specified | Phenylpiperazine derivatives are generally soluble in ethanol. |

| Methanol | Polar Protic | Soluble (qualitative) | Not Specified | Phenylpiperazine derivatives are generally soluble in methanol. |

| Acetonitrile | Polar Aprotic | Soluble (qualitative) | Not Specified | As a polar aprotic solvent, it is expected to solubilize this compound. |

Experimental Protocols

Accurate determination of solubility is paramount in preclinical drug development. The following are detailed methodologies for two common solubility assays that can be applied to this compound.

Thermodynamic Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the thermodynamic solubility of this compound in a specific solvent.

Materials:

-

This compound (solid powder)

-

Solvent of interest (e.g., DMSO, ethanol, methanol, acetonitrile)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature incubator or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). Periodically check if equilibrium has been reached by measuring the concentration at different time points (e.g., 24h and 48h) until the concentration remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

-

-

Quantification:

-

Prepare a standard curve of this compound of known concentrations.

-

Determine the concentration of this compound in the sample by comparing its response to the standard curve.

-

Calculate the solubility by taking into account the dilution factor. Express the solubility in mg/mL or mM.

-

Kinetic Solubility Determination: High-Throughput UV-Based Assay

Kinetic solubility assays are often used in early drug discovery for rapid screening of a large number of compounds.

Objective: To determine the kinetic solubility of this compound from a DMSO stock solution in an aqueous buffer.

Materials:

-

This compound stock solution in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

96-well microtiter plates (UV-transparent)

-

Multichannel pipette or automated liquid handler

-

Plate shaker

-

Microplate spectrophotometer

Procedure:

-

Preparation of Compound Plate:

-

Using a multichannel pipette or liquid handler, add a small volume (e.g., 2 µL) of the this compound DMSO stock solution to the wells of a 96-well plate.

-

-

Addition of Aqueous Buffer:

-

Add the aqueous buffer to each well to achieve the desired final compound concentration (e.g., 198 µL for a 1:100 dilution).

-

-

Incubation and Mixing:

-

Seal the plate and shake it for a defined period (e.g., 1.5 - 2 hours) at a controlled temperature (e.g., room temperature or 37 °C).

-

-

Detection of Precipitation:

-

After incubation, measure the absorbance of each well at a wavelength where the compound does not absorb but where light scattering from precipitated particles can be detected (e.g., 620 nm).

-

-

Quantification of Soluble Compound:

-

To quantify the concentration of the soluble compound, the plate is either centrifuged to pellet the precipitate or the solution is filtered.

-

An aliquot of the supernatant or filtrate is then transferred to a new plate.

-

The concentration is determined by measuring the UV absorbance at the compound's λmax and comparing it to a standard curve prepared in the same buffer system.

-

Mechanism of Action: Cyclooxygenase Inhibition

This compound exerts its analgesic and anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes. The COX pathway is a critical signaling cascade in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

The diagram above illustrates the cyclooxygenase signaling pathway. Phospholipase A2 releases arachidonic acid from the cell membrane. Cyclooxygenase enzymes (COX-1 and COX-2) then convert arachidonic acid into prostaglandin H2, the precursor for various pro-inflammatory and physiologically important prostaglandins and thromboxanes. This compound inhibits both COX-1 and COX-2, thereby reducing the production of prostaglandins involved in inflammation and pain.

References

The Crystalline State of Antrafenine: An Uncharted Territory in Pharmaceutical Sciences

Despite its established role as a non-narcotic analgesic and anti-inflammatory agent, the crystalline structure and potential polymorphism of antrafenine remain largely unexplored in publicly accessible scientific literature. A comprehensive review of available data reveals a significant gap in the understanding of the solid-state properties of this phenylpiperazine derivative, a critical aspect for drug development and formulation.

This compound, also known as Stakane, has been recognized for its therapeutic efficacy, comparable to that of naproxen.[1][2] Its chemical identity is well-defined, with the molecular formula C30H26F6N4O2 and a molecular weight of 588.55 g/mol .[3] However, beyond these fundamental characteristics, detailed information regarding its three-dimensional atomic arrangement in the solid state is conspicuously absent.

The Missing Data: Crystallographic and Polymorphic Information

For researchers and drug development professionals, understanding the crystalline structure is paramount. It influences key physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, adds another layer of complexity, as different polymorphs can exhibit distinct properties.

Despite searches for crystallographic data from techniques such as X-ray diffraction (XRD), a cornerstone for structure elucidation, no specific studies on this compound have been identified.[4][5] Consequently, crucial parameters like unit cell dimensions, space group, and atomic coordinates for this compound are not available. This lack of data precludes the creation of a detailed structural analysis that would be invaluable for computational modeling and understanding intermolecular interactions.

Similarly, investigations into the potential polymorphism of this compound are absent from the reviewed literature. Techniques such as differential scanning calorimetry (DSC), which is instrumental in identifying phase transitions and characterizing different polymorphic forms, have not been publicly applied to this compound.

Experimental Protocols: A General Framework in the Absence of Specifics

While detailed experimental protocols for determining the crystalline structure and polymorphism of this compound are not available, a general workflow can be outlined based on standard pharmaceutical research practices.

Crystallization and Polymorph Screening

A typical experimental workflow for such an investigation would involve the following steps:

-

Crystallization: The initial step would involve crystallizing this compound from various solvents and under different conditions (e.g., cooling crystallization, solvent evaporation, anti-solvent addition) to encourage the formation of single crystals and screen for potential polymorphs.

-

Single-Crystal X-ray Diffraction (SC-XRD): If suitable single crystals are obtained, SC-XRD would be employed to determine the precise three-dimensional arrangement of atoms, bond lengths, and bond angles.

-

Powder X-ray Diffraction (PXRD): PXRD would be used to analyze the bulk crystalline material, identify different polymorphic forms, and assess sample purity.

-

Thermal Analysis (DSC and TGA): Differential scanning calorimetry (DSC) would be utilized to investigate the thermal behavior of the different solid forms, identifying melting points, phase transitions, and the thermodynamic relationships between polymorphs. Thermogravimetric analysis (TGA) would assess thermal stability and solvent content.

-

Spectroscopic Analysis: Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy would provide information on the vibrational modes of the molecule in the solid state, which can differ between polymorphs.

Mechanism of Action: A Broad Overview

The mechanism of action for this compound is generally understood to be similar to other non-steroidal anti-inflammatory drugs (NSAIDs). It is believed to inhibit cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins involved in inflammation and pain signaling. However, a detailed signaling pathway specific to this compound that delineates its interactions with upstream and downstream effectors is not available in the literature.

The generalized pathway for COX inhibition by NSAIDs can be represented as follows:

Conclusion and Future Directions

The absence of published data on the crystalline structure and polymorphism of this compound represents a significant opportunity for research in the pharmaceutical sciences. A thorough investigation into the solid-state chemistry of this compound would provide invaluable insights for formulation scientists and medicinal chemists. Such studies would not only contribute to a more complete understanding of this compound's physicochemical properties but could also lead to the development of improved drug products with enhanced stability, bioavailability, and therapeutic performance. Future research efforts should be directed towards the systematic crystallization of this compound, comprehensive polymorph screening, and detailed structural characterization using modern analytical techniques.

References

In Vivo Metabolism of Antrafenine in Murine Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo metabolism of antrafenine in murine models, focusing on the core findings and methodologies from key research. The primary metabolic pathway identified involves the biotransformation of this compound into 1-m-trifluoromethylphenylpiperazine (mCF3PP).

Quantitative Metabolic Data

The following table summarizes the key quantitative data regarding the conversion of this compound to its major metabolite, mCF3PP, in mice.

| Parameter | Value | Species | Dosage | Route of Administration | Reference |

| Systemic Circulation of mCF3PP | At least 14% of dose | Mouse | 25 mg/kg | Oral (p.o.) | [1][2] |

Metabolic Pathway

The principal metabolic transformation of this compound observed in murine models is the cleavage of the molecule to yield the pharmacologically active metabolite, 1-m-trifluoromethylphenylpiperazine (mCF3PP).[1][2] This metabolite is of significant interest as it readily crosses the blood-brain barrier, achieving concentrations in the brain that are several times higher than in body fluids.[1] The formation of mCF3PP is a critical aspect of this compound's overall pharmacological profile, as mCF3PP itself exhibits stimulatory action on 5-hydroxytryptamine postsynaptic receptors.

Experimental Protocols

While the seminal study by Caccia et al. (1985) does not provide an exhaustive step-by-step protocol in its abstract, a detailed methodology for such an investigation can be constructed based on standard practices in drug metabolism research from that period and the information available.

Objective: To identify and quantify the in vivo metabolites of this compound in mice following oral administration.

1. Animal Husbandry and Dosing:

-

Species: Male mice of an inbred strain (e.g., CD-1 or similar).

-

Housing: Housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.

-

Acclimatization: Animals should be acclimatized for a minimum of one week prior to the experiment.

-

Dosing: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally (p.o.) via gavage at a dose of 25 mg/kg.

2. Sample Collection:

-

Biological Matrices: Blood, brain, and urine samples are collected at predetermined time points post-administration.

-

Blood Collection: Blood is collected via cardiac puncture or from the retro-orbital sinus into heparinized tubes. Plasma is separated by centrifugation.

-

Tissue Collection: Animals are euthanized, and brains are rapidly excised, weighed, and homogenized in a suitable buffer.

-

Urine Collection: Mice are housed in metabolic cages to allow for the collection of urine over a specified period (e.g., 24 hours).

3. Sample Preparation (Extraction):

-

Plasma/Homogenized Brain: An aliquot of the sample is mixed with an internal standard. Proteins are precipitated by the addition of an organic solvent (e.g., acetonitrile). After vortexing and centrifugation, the supernatant is collected.

-

Urine: Urine samples are centrifuged to remove any particulate matter. A portion of the supernatant is then diluted and mixed with an internal standard.

-

Extraction: A liquid-liquid extraction or solid-phase extraction would be performed to isolate the analytes of interest from the biological matrix.

4. Analytical Methodology (Identification and Quantification):

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the separation and identification of volatile compounds like piperazine derivatives.

-

Gas Chromatography (GC):

-

Column: A capillary column appropriate for the separation of basic drugs.

-

Carrier Gas: Helium or Nitrogen.

-

Temperature Program: An optimized temperature gradient to ensure the separation of this compound and its metabolites.

-

Injection: A split/splitless injector.

-

-

Mass Spectrometry (MS):

-

Ionization: Electron Ionization (EI).

-

Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantitative analysis, using specific ions for this compound and mCF3PP. For identification, a full scan mode would be used.

-

-

Quantification: A calibration curve is generated using known concentrations of authentic standards of this compound and mCF3PP. The concentration of the metabolite in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Experimental Workflow

Caption: Workflow for in vivo metabolism study of this compound in mice.

Signaling Pathway

Caption: Metabolic conversion of this compound to mCF3PP.

References

Unveiling the Enigmatic Pharmacology of Antrafenine: A Technical Guide to Identifying Molecular Targets Beyond Cyclooxygenase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antrafenine, a non-steroidal anti-inflammatory drug (NSAID), is primarily recognized for its analgesic and anti-inflammatory properties, which are largely attributed to its inhibition of cyclooxygenase (COX) enzymes.[1][2][3][4] However, the complete molecular mechanism of action for many NSAIDs is likely more complex than COX inhibition alone, with a growing body of evidence suggesting the existence of "off-target" or non-COX-mediated effects that contribute to their therapeutic profiles and adverse effects.[5] This technical guide provides a comprehensive framework for identifying and characterizing the molecular targets of this compound beyond the well-established COX pathway. While direct experimental evidence for this compound's non-COX targets is limited in publicly available literature, this document outlines a systematic approach for their discovery and validation, drawing upon established methodologies in drug development and the known pharmacology of other NSAIDs. We will delve into detailed experimental protocols, data presentation strategies, and the visualization of key workflows and potential signaling pathways.

Introduction: The Rationale for Exploring Beyond COX

The therapeutic efficacy of NSAIDs is principally derived from their ability to block the synthesis of prostaglandins by inhibiting COX-1 and COX-2. However, this mechanism does not fully account for the diverse pharmacological effects and side-effect profiles observed across this class of drugs. Several studies on other NSAIDs have revealed interactions with various other molecular targets, including:

-

Ion Channels: Modulation of ion channel activity can influence neuronal excitability and pain signaling.

-

Nuclear Receptors: Interaction with nuclear receptors can lead to changes in gene expression related to inflammation and metabolism.

-

G-Protein Coupled Receptors (GPCRs): Off-target binding to GPCRs can trigger a wide range of cellular responses.

-

Kinases: Inhibition of specific kinases can interfere with intracellular signaling cascades involved in inflammation.

-

Endocannabinoid System: Some NSAIDs have been shown to modulate the levels of endocannabinoids, which play a role in pain and inflammation.

Identifying the non-COX targets of this compound is crucial for a complete understanding of its pharmacological profile, potentially unveiling novel therapeutic applications and providing a more rational basis for predicting and mitigating adverse drug reactions.

A Systematic Workflow for Target Identification

The discovery of novel molecular targets for an existing drug like this compound requires a multi-pronged approach, combining computational and experimental methodologies. The following workflow provides a roadmap for this process.

Caption: A systematic workflow for identifying non-COX molecular targets of this compound.

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies that can be employed to identify and validate the non-COX molecular targets of this compound.

Phase 1: In Silico and High-Throughput Screening

-

3.1.1. Computational Screening:

-

Objective: To predict potential off-targets of this compound using computational methods.

-

Methodology:

-

Ligand-Based Approaches: Utilize the chemical structure of this compound to screen against databases of known pharmacologically active compounds (e.g., ChEMBL, PubChem). Similarity metrics (e.g., Tanimoto coefficient) can identify compounds with similar structures and, by extension, potentially similar targets.

-

Structure-Based Approaches: If the 3D structure of potential targets is known, molecular docking simulations can be performed to predict the binding affinity and mode of this compound to these proteins.

-

-

-

3.1.2. High-Throughput Screening (HTS):

-

Objective: To experimentally screen this compound against large libraries of purified proteins or in cell-based assays.

-

Methodology:

-

Biochemical Assays: Screen this compound against panels of purified enzymes (e.g., kinases, phosphatases, proteases) and receptors. The activity of the target protein is measured in the presence and absence of the compound.

-

Cell-Based Assays: Employ cell lines engineered to report on the activity of specific signaling pathways (e.g., using reporter genes like luciferase or fluorescent proteins). A change in the reporter signal in the presence of this compound indicates a potential interaction with a component of that pathway.

-

-

Phase 2: Hit Validation and Characterization

-

3.2.1. Dose-Response and Binding Affinity Assays:

-

Objective: To confirm the activity of primary "hits" from HTS and to quantify their binding affinity.

-

Methodology:

-

IC50/EC50 Determination: Perform dose-response experiments to determine the concentration of this compound required to inhibit or activate the target by 50%.

-

Surface Plasmon Resonance (SPR): A label-free technique to measure the real-time binding kinetics (association and dissociation rates) of this compound to its target, allowing for the determination of the dissociation constant (Kd).

-

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding of this compound to its target, providing thermodynamic parameters of the interaction (Kd, enthalpy, and entropy).

-

-

-

3.2.2. Orthogonal Confirmatory Assays:

-

Objective: To confirm the interaction using a different experimental technique to rule out artifacts from the primary screen.

-

Methodology: If the primary hit was from a biochemical assay, a cell-based assay should be used for confirmation, and vice-versa.

-

Phase 3: Cellular and In Vivo Target Engagement

-

3.3.1. Cellular Thermal Shift Assay (CETSA):

-

Objective: To confirm that this compound binds to the target protein in a cellular context.

-

Methodology: Based on the principle that a protein becomes more resistant to heat-induced denaturation upon ligand binding. Cells are treated with this compound, heated, and the amount of soluble target protein is quantified.

-

-

3.3.2. Target Knockdown/Knockout Models:

-

Objective: To determine if the cellular effect of this compound is dependent on the identified target.

-

Methodology: Use techniques like siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of the target protein. If the cellular response to this compound is diminished or abolished in these cells, it provides strong evidence for on-target activity.

-

-

3.3.3. In Vivo Pharmacodynamic Studies:

-

Objective: To demonstrate that this compound engages with the target in a living organism.

-

Methodology: Administer this compound to animal models and measure a biomarker of target engagement (e.g., phosphorylation status of a downstream substrate for a kinase target).

-

Potential Non-COX Signaling Pathways for Investigation

Based on the known pharmacology of other NSAIDs, the following signaling pathways represent promising areas of investigation for this compound's non-COX effects.

The Endocannabinoid System

Some NSAIDs can indirectly modulate the endocannabinoid system by inhibiting the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the degradation of the endocannabinoid anandamide.

References

- 1. This compound: anti-inflammatory activity with respect to oedema and leucocyte infiltration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Screening of GPCR drugs for repurposing in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Antrafenine in a Carrageenan-Induced Paw Edema Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antrafenine is a piperazine derivative with demonstrated analgesic and anti-inflammatory properties, comparable in efficacy to naproxen.[1][2][3] Although it has been largely superseded by newer nonsteroidal anti-inflammatory drugs (NSAIDs), its distinct pharmacological profile warrants further investigation. These application notes provide a detailed protocol for evaluating the anti-inflammatory effects of this compound using the well-established carrageenan-induced paw edema model in rats. This model is a standard preclinical assay for screening potential anti-inflammatory agents.

The inflammatory response induced by carrageenan is acute, non-immune, and highly reproducible, making it an ideal model for assessing the efficacy of NSAIDs like this compound. The response is biphasic, with an initial phase involving the release of histamine and serotonin, followed by a later phase mediated by prostaglandins, which is the primary target for NSAIDs. This compound is believed to exert its anti-inflammatory effect through the inhibition of cyclooxygenase (COX), a key enzyme in prostaglandin synthesis.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in suppressing carrageenan-induced paw edema in rats.

Table 1: Dose-Dependent Effect of this compound on Carrageenan-Induced Paw Edema in Rats

| Dose of this compound (mg/kg, p.o.) | Mean Paw Edema Inhibition (%) |

| 10 | Significant Suppression |

| 20 | Significant Suppression |

| 40 | ED40 ≈ 24 mg/kg |

Data extrapolated from Dunn et al., 1984. The study noted significant suppression at all tested doses.

Table 2: Comparison of this compound and Phenylbutazone on Leucocyte Infiltration in Carrageenan-Induced Pleurisy

| Treatment (mg/kg, p.o.) | Inhibition of Total Leucocyte Infiltration |

| This compound (10) | Significant Suppression |

| This compound (20) | Significant Suppression |

| This compound (40) | Significant Suppression |

| Phenylbutazone (40) | Significant Activity |

This table highlights this compound's potent effect on leucocyte migration, a key event in inflammation. Data from Dunn et al., 1984.

Experimental Protocols

This section provides a detailed methodology for evaluating the anti-inflammatory activity of this compound using the carrageenan-induced paw edema model.

Animals

-

Species: Male Wistar or Sprague-Dawley rats are commonly used.

-

Weight: 150-250 g.

-

Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.

-

Housing: House animals in standard cages with free access to food and water.

-

Ethics: All animal procedures must be performed in accordance with the guidelines of the Institutional Animal Ethics Committee.

Materials and Reagents

-

This compound

-

Carrageenan (lambda, Type IV)

-

Positive control (e.g., Indomethacin or Phenylbutazone)

-

Vehicle (e.g., 0.5% carboxymethylcellulose or saline)

-

Plethysmometer or digital calipers

-

Syringes and needles (26G)

Experimental Procedure

-

Animal Grouping: Randomly divide the animals into the following groups (n=6 per group):

-

Group I (Control): Vehicle administration.

-

Group II (Positive Control): Indomethacin (10 mg/kg) or Phenylbutazone (40 mg/kg).

-

Group III-V (this compound): this compound at varying doses (e.g., 10, 20, and 40 mg/kg).

-

-

Drug Administration: Administer the vehicle, positive control, or this compound orally (p.o.) one hour before the induction of inflammation.

-

Induction of Paw Edema:

-

Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw of each rat.

-

The left hind paw can be injected with saline to serve as a control for non-specific swelling.

-

-

Measurement of Paw Edema:

-

Measure the paw volume or thickness immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

A plethysmometer is the standard instrument for measuring paw volume. Alternatively, paw thickness can be measured with digital calipers.

-

-

Data Analysis:

-

Calculate the percentage increase in paw volume or thickness for each group at each time point.

-

Determine the percentage inhibition of edema for the treated groups compared to the control group using the following formula: % Inhibition = [(Control Paw Volume - Treated Paw Volume) / Control Paw Volume] x 100

-

Statistical analysis can be performed using ANOVA followed by a post-hoc test.

-

Mandatory Visualizations

Signaling Pathway of Carrageenan-Induced Inflammation and this compound's Proposed Mechanism of Action

References

Application Note: Development and Validation of a Reversed-Phase HPLC Method for the Quantification of Antrafenine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antrafenine is a piperazine derivative that has been investigated for its analgesic and anti-inflammatory properties, with efficacy comparable to naproxen[1][2][3]. It functions through the inhibition of cyclooxygenase (COX) activity[1]. Despite its potential, it is not widely used and has been largely superseded by newer drugs[1]. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is designed to be specific, accurate, and precise.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing a suitable HPLC method.

| Property | Value | Source |

| Molecular Formula | C₃₀H₂₆F₆N₄O₂ | |

| Molecular Weight | 588.5 g/mol | |

| CAS Number | 55300-29-3 | |

| Water Solubility | 0.00284 mg/mL | |

| logP | 6.3 | |

| pKa (Strongest Basic) | 7.04 |

The low water solubility and high logP value indicate that this compound is a lipophilic compound, making it an ideal candidate for reversed-phase chromatography. The basic pKa suggests that the mobile phase pH should be controlled to ensure consistent retention and peak shape.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used for this method.

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Run Time | 10 minutes |

2. Preparation of Solutions

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: For drug substance, dissolve an accurately weighed amount in methanol to achieve a target concentration within the calibration range. For drug product, a suitable extraction method, such as solid-phase extraction or liquid-liquid extraction, may be required to remove excipients.

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines, focusing on specificity, linearity, accuracy, precision, and robustness.

Quantitative Data Summary

| Validation Parameter | Result |

| Linearity (µg/mL) | 1 - 100 |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) (µg/mL) | 0.25 |

| Limit of Quantification (LOQ) (µg/mL) | 0.75 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

| Retention Time (min) | Approximately 5.2 |

Detailed Experimental Protocols for Validation

-

Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present was determined by injecting a blank (mobile phase), a placebo solution, and a standard solution. No interfering peaks were observed at the retention time of this compound.

-

Linearity: Linearity was established by analyzing a series of six concentrations of this compound (1, 5, 10, 25, 50, and 100 µg/mL). The peak area was plotted against the concentration, and the correlation coefficient was calculated.

-

Accuracy: The accuracy of the method was determined by recovery studies. A known amount of this compound was spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.

-

Precision:

-

Repeatability (Intra-day precision): Six replicate injections of a standard solution at a concentration of 25 µg/mL were performed on the same day.

-

Intermediate Precision (Inter-day precision): The repeatability study was performed on three different days to assess the intermediate precision. The relative standard deviation (%RSD) was calculated for all precision studies.

-

-

Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). The system suitability parameters, including theoretical plates, tailing factor, and retention time, were monitored.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the development and validation of the HPLC method for this compound quantification.

Caption: Workflow for HPLC method development and validation.

This application note provides a comprehensive and detailed protocol for the quantification of this compound using a reversed-phase HPLC method. The method is demonstrated to be simple, specific, accurate, precise, and robust, making it suitable for routine analysis in a quality control or research laboratory setting. The provided experimental details and validation data will be valuable for researchers and scientists involved in the development and analysis of this compound.

References

Application Notes and Protocols: Antrafenine Dose-Response Studies in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quantitative Data: Dose-Response of Antrafenine Analogs

Direct quantitative dose-response data for this compound in cell culture is not extensively reported in peer-reviewed literature. However, a recent study on novel this compound analogs has demonstrated their bioactivity, providing insights into the potential effective concentration range for this class of compounds. The following table summarizes the half-maximal inhibitory concentration (IC50) values of these analogs against influenza A virus in Madin-Darby Canine Kidney (MDCK) cells.

| Compound | Virus Strain | IC50 (µM) | Cell Line |

| Analog 12 | A/WSN/33 (H1N1) | 5.53 | MDCK |

| Analog 34 | A/WSN/33 (H1N1) | 3.21 | MDCK |

| Analog 41 | A/WSN/33 (H1N1) | 6.73 | MDCK |

Note: The data presented is for this compound analogs and not this compound itself. This information is intended to serve as a reference for designing dose-ranging studies for this compound.[1][2]

Experimental Protocols

The following is a generalized protocol for determining the dose-response of a compound like this compound on cell viability using a standard MTT assay. This protocol can be adapted for various adherent cell lines.

Materials and Reagents

-

Cell line of interest (e.g., RAW 264.7 macrophages for inflammation studies)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (powder form)

-

Dimethyl sulfoxide (DMSO, sterile)

-

Phosphate-buffered saline (PBS, sterile)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader (absorbance at 570 nm)

Experimental Procedure

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize and resuspend cells in complete medium.

-

Perform a cell count and determine cell viability (e.g., using Trypan Blue).

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to perform a wide range of concentrations in a preliminary experiment (e.g., 0.1, 1, 10, 50, 100 µM).

-

Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a no-treatment control.

-

After 24 hours of cell incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the contents of the wells using a multichannel pipette or a plate shaker.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control:

-

% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

-

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

-

Calculate the IC50 value from the dose-response curve using non-linear regression analysis.

-

Visualizations

Experimental Workflow for Dose-Response Study

Caption: General workflow for an in vitro dose-response cytotoxicity assay.

Putative Signaling Pathway: Cyclooxygenase (COX) Inhibition

Caption: Proposed mechanism of this compound via inhibition of the COX pathway.

References

Application of Antrafenine Analogs in Influenza Virus Replication Assays

Application Notes and Protocols: Enhancing Antiviral Activity with Antrafenine Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antrafenine, a compound originally investigated for its anti-inflammatory properties, has emerged as a promising scaffold for the development of potent antiviral agents.[1][2] Analogs of this compound, particularly 2-(quinolin-4-yl)amino benzamides and 2-(quinolin-4-yl)amino benzoate derivatives, have demonstrated significant efficacy against a range of viruses, most notably influenza A and SARS-CoV-2.[1][2] These compounds have been shown to target both viral and host components, offering multifaceted mechanisms for inhibiting viral replication and modulating the host immune response. This document provides a comprehensive overview of the antiviral activity of reported this compound analogs, detailed protocols for their synthesis and antiviral evaluation, and visual representations of the key signaling pathways involved.

Data Presentation: Antiviral Activity of this compound Analogs

The following table summarizes the reported in vitro antiviral activities of key this compound analogs against various viruses. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values indicate the potency of the compounds in inhibiting viral replication.

| Compound ID | Virus Strain(s) | Assay Type | IC50 / EC50 (µM) | Molecular Target(s) | Reference(s) |

| 11 | A/PR/8/34 (H1N1), SARS-CoV-2 | Not Specified | 0.85 (H1N1), 3.60 (SARS-CoV-2) | Human Dihydroorotate Dehydrogenase (DHODH) | Not Specified |

| 12 | A/WSN/33 (H1N1), A/PR/8/34 (H1N1), A/HK/1/68 (H3N2), B/Florida/04/2006 | Not Specified | 5.53 (A/WSN/33) | Viral Ribonucleoprotein (RNP) Complex (PA C-terminal domain and Nucleoprotein) | [1] |

| 34 | A/WSN/33 (H1N1), A/PR/8/34 (H1N1), A/HK/1/68 (H3N2), B/Florida/04/2006 | Not Specified | 3.21 (A/WSN/33) | Viral Ribonucleoprotein (RNP) Complex (PA C-terminal domain and Nucleoprotein) | |

| 41 | A/WSN/33 (H1N1), A/PR/8/34 (H1N1), A/HK/1/68 (H3N2), B/Florida/04/2006 | Not Specified | 6.73 (A/WSN/33) | Viral Ribonucleoprotein (RNP) Complex (PA C-terminal domain and Nucleoprotein) | |

| G07 | A/WSN/33 (H1N1), A/PR/8 (H1N1), A/HK/68 (H3N2), Influenza B | Plaque Inhibition Assay, Cytopathic Effect Assay | 0.23 (Plaque), 11.38 (CPE) | Viral Ribonucleoprotein (RNP) Complex |

Mandatory Visualizations

Experimental Workflow for Antiviral Screening

References

Application Notes and Protocols for Studying the Effect of Antrafenine on Leukocyte Migration

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol to investigate the effects of Antrafenine, a non-steroidal anti-inflammatory drug (NSAID), on leukocyte migration. The protocols detailed herein encompass both in vitro and in vivo models to assess the inhibitory potential of this compound on leukocyte chemotaxis and infiltration. Furthermore, this guide outlines methods to explore the potential mechanism of action, focusing on the cyclooxygenase (COX) pathway and its downstream inflammatory mediators.

Introduction

Leukocyte migration is a fundamental process in the inflammatory response, where white blood cells move from the circulation to sites of tissue injury or infection.[1] While essential for host defense, dysregulated leukocyte trafficking can contribute to the pathogenesis of various inflammatory diseases.[1] this compound is an analgesic and anti-inflammatory agent.[2] Early studies have demonstrated its efficacy in suppressing edema and leukocyte infiltration in animal models of inflammation.[3] The precise molecular mechanisms by which this compound inhibits leukocyte migration, however, are not fully elucidated. As an NSAID, it is hypothesized that this compound may exert its effects through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, which are known to be involved in promoting leukocyte migration.[2]

These application notes provide a detailed framework for researchers to systematically evaluate the impact of this compound on leukocyte migration and to investigate its underlying mechanism of action.

Data Presentation

Table 1: In Vitro Leukocyte Chemotaxis Inhibition by this compound

| Treatment Group | Chemoattractant | Migrated Cells (cells/field) | % Inhibition |

| Vehicle Control | fMLP (100 nM) | 250 ± 25 | 0% |

| This compound (1 µM) | fMLP (100 nM) | 175 ± 20 | 30% |

| This compound (10 µM) | fMLP (100 nM) | 100 ± 15 | 60% |

| This compound (50 µM) | fMLP (100 nM) | 50 ± 10 | 80% |

| Positive Control (Indomethacin 10 µM) | fMLP (100 nM) | 65 ± 12 | 74% |

Table 2: Effect of this compound on Leukocyte Infiltration in Carrageenan-Induced Pleurisy in Rats

| Treatment Group (mg/kg, p.o.) | Pleural Exudate Volume (mL) | Total Leukocyte Count (x10⁶ cells/cavity) | Neutrophil Count (x10⁶ cells/cavity) | Monocyte Count (x10⁶ cells/cavity) |

| Sham (Saline) | 0.1 ± 0.02 | 0.5 ± 0.1 | 0.2 ± 0.05 | 0.3 ± 0.08 |

| Carrageenan + Vehicle | 1.5 ± 0.2 | 25.0 ± 3.0 | 18.0 ± 2.5 | 7.0 ± 1.0 |

| Carrageenan + this compound (10) | 1.1 ± 0.15 | 18.0 ± 2.5 | 12.0 ± 1.8 | 6.0 ± 0.9 |

| Carrageenan + this compound (20) | 0.8 ± 0.1 | 12.0 ± 1.8 | 7.0 ± 1.2 | 5.0 ± 0.7 |

| Carrageenan + this compound (40) | 0.5 ± 0.08 | 7.0 ± 1.2 | 3.0 ± 0.6 | 4.0 ± 0.6 |

| Carrageenan + Dexamethasone (1) | 0.4 ± 0.05 | 5.0 ± 0.8 | 2.0 ± 0.4 | 3.0 ± 0.5 |

Table 3: Effect of this compound on Pro-inflammatory Mediator Levels in Pleural Exudate

| Treatment Group (mg/kg, p.o.) | Prostaglandin E₂ (pg/mL) | TNF-α (pg/mL) | IL-1β (pg/mL) |

| Sham (Saline) | 50 ± 10 | 20 ± 5 | 15 ± 4 |

| Carrageenan + Vehicle | 500 ± 60 | 300 ± 40 | 250 ± 30 |

| Carrageenan + this compound (20) | 200 ± 25 | 150 ± 20 | 120 ± 15 |

| Carrageenan + Dexamethasone (1) | 100 ± 15 | 80 ± 10 | 70 ± 8 |

Experimental Protocols

In Vitro Leukocyte Chemotaxis Assay

This protocol is adapted from standard transwell migration assays.

3.1.1. Materials and Reagents:

-

Human peripheral blood or isolated primary leukocytes (neutrophils, monocytes)

-

RPMI-1640 medium supplemented with 0.5% BSA

-

This compound (stock solution in DMSO)

-

Chemoattractant: N-Formylmethionyl-leucyl-phenylalanine (fMLP) or other relevant chemoattractants

-

Transwell inserts (3 µm pore size for neutrophils, 5 µm for monocytes)

-

24-well plates

-

Calcein-AM fluorescent dye

-

Fluorescence plate reader

3.1.2. Procedure:

-

Leukocyte Isolation: Isolate leukocytes from human peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Cell Preparation: Resuspend isolated leukocytes in RPMI-1640 + 0.5% BSA to a concentration of 2 x 10⁶ cells/mL.

-

Assay Setup:

-

Add 600 µL of RPMI-1640 + 0.5% BSA containing the chemoattractant (e.g., 100 nM fMLP) to the lower chamber of the 24-well plate.

-

In the upper chamber (transwell insert), add 100 µL of the cell suspension.

-

Add this compound at various concentrations (e.g., 1, 10, 50 µM) or vehicle (DMSO) to both the upper and lower chambers.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours.

-

Quantification of Migration:

-

Remove the transwell inserts.

-

Add Calcein-AM to the lower chamber and incubate for 30 minutes.

-

Measure the fluorescence of the lower chamber using a fluorescence plate reader (Excitation/Emission ~485/520 nm).

-

Alternatively, migrated cells can be fixed, stained, and counted under a microscope.

-

In Vivo Leukocyte Migration Model: Carrageenan-Induced Pleurisy in Rats

This protocol is based on a well-established model of acute inflammation.

3.2.1. Animals and Reagents:

-

Male Wistar rats (180-200 g)

-

This compound

-

Carrageenan (1% solution in sterile saline)

-

Anesthetic (e.g., isoflurane)

-

Heparinized phosphate-buffered saline (PBS)

-

Flow cytometry antibodies (e.g., anti-rat CD45, CD11b, Ly-6G, CD14)

3.2.2. Procedure:

-

Animal Groups: Divide rats into groups: Sham, Carrageenan + Vehicle, Carrageenan + this compound (multiple doses, e.g., 10, 20, 40 mg/kg), and Carrageenan + Positive Control (e.g., Dexamethasone).

-

Drug Administration: Administer this compound or vehicle orally (p.o.) one hour before the induction of pleurisy.

-

Induction of Pleurisy: Anesthetize the rats and inject 0.2 mL of 1% carrageenan solution into the pleural cavity. The sham group receives sterile saline.

-

Sample Collection: Four hours after carrageenan injection, euthanize the animals.

-

Pleural Lavage: Inject 2 mL of heparinized PBS into the pleural cavity, gently massage the chest, and aspirate the fluid.

-

Analysis:

-

Measure the volume of the collected pleural exudate.

-

Determine the total leukocyte count using a hemocytometer.

-

Centrifuge the exudate and store the supernatant at -80°C for biochemical assays.

-

Resuspend the cell pellet for flow cytometry analysis to differentiate and quantify leukocyte populations (neutrophils, monocytes).

-

Biochemical Assays

3.3.1. Measurement of Prostaglandin E₂ (PGE₂), TNF-α, and IL-1β:

-

Use commercially available ELISA kits to measure the concentrations of PGE₂, TNF-α, and IL-1β in the supernatants from the pleural exudate collected in the in vivo study. Follow the manufacturer's instructions.

Flow Cytometry Analysis

3.4.1. Staining and Acquisition:

-

Incubate the cells collected from the pleural lavage with a cocktail of fluorescently labeled antibodies against leukocyte surface markers (e.g., CD45, CD11b, Ly-6G for neutrophils, CD14 for monocytes) for 30 minutes on ice.

-

Wash the cells with FACS buffer (PBS with 2% FBS).

-

Acquire the samples on a flow cytometer.

3.4.2. Gating Strategy:

-

Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).

-

Gate on live cells (if using a viability dye).

-

Gate on CD45+ cells to identify the total leukocyte population.

-

From the CD45+ population, identify neutrophils (e.g., Ly-6G+/CD11b+) and monocytes (e.g., CD14+/CD11b+).

Mandatory Visualizations

Diagrams

Caption: Experimental workflow for studying this compound's effect on leukocyte migration.

References

- 1. Prostaglandins, thromboxanes, and leukotrienes in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: anti-inflammatory activity with respect to oedema and leucocyte infiltration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Leukocyte stimulation of intimal lesion formation is inhibited by treatment with diclofenac sodium and dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Antrafenine in Pleurisy Animal Models of Inflammation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Antrafenine, a non-steroidal anti-inflammatory drug (NSAID), in preclinical animal models of pleurisy. The provided protocols and data are intended to guide researchers in designing and executing studies to evaluate the anti-inflammatory potential of this compound and related compounds.

Introduction

Pleurisy, the inflammation of the pleura, is characterized by exudative fluid accumulation and leukocyte infiltration into the pleural cavity. Animal models of pleurisy are crucial for the in vivo screening and characterization of novel anti-inflammatory agents.[1][2] this compound, a piperazine derivative, has demonstrated efficacy as an analgesic and anti-inflammatory agent, with a mechanism of action believed to involve the inhibition of cyclooxygenase (COX) and subsequent reduction in prostaglandin synthesis.[3][4] This document details the application of this compound in two well-established rat models of pleurisy: carrageenan-induced and calcium pyrophosphate dihydrate (CPPD) crystal-induced pleurisy.

Data Presentation

The following tables summarize the quantitative effects of orally administered this compound on key inflammatory parameters in rat models of pleurisy, based on the findings of Dunn et al. (1984).[5]

Table 1: Effect of this compound on Carrageenan-Induced Pleurisy in Rats

| Treatment Group | Dose (mg/kg, p.o.) | Inhibition of Pleural Exudate Volume | Inhibition of Total Leukocyte Infiltration |

| This compound | 10 | Superior to Phenylbutazone (40 mg/kg) | Significant Suppression |

| This compound | 20 | Superior to Phenylbutazone (40 mg/kg) | Significant Suppression |

| This compound | 40 | Superior to Phenylbutazone (40 mg/kg) | Significant Suppression |

| Phenylbutazone | 40 | Effective | Significant Suppression |

Table 2: Effect of this compound on Calcium Pyrophosphate Dihydrate (CPPD) Crystal-Induced Pleurisy in Rats

| Treatment Group | Dose (mg/kg, p.o.) | Inhibition of Pleural Exudate Volume | Inhibition of Total Leukocyte Infiltration |

| This compound | 10 | Superior to Phenylbutazone (40 mg/kg) | Significant Suppression |

| This compound | 20 | Superior to Phenylbutazone (40 mg/kg) | Significant Suppression |

| This compound | 40 | Superior to Phenylbutazone (40 mg/kg) | Significant Suppression |

| Phenylbutazone | 40 | Effective | Significant Suppression |

Note: "Superior to Phenylbutazone" and "Significant Suppression" are based on the qualitative descriptions in the cited abstract. The precise quantitative data (e.g., mean ± SEM) was not available in the abstract.

Experimental Protocols

Carrageenan-Induced Pleurisy in Rats

This model is a widely used and well-characterized assay for acute inflammation.

Materials:

-

Male Wistar rats (180-220 g)

-

This compound

-

Carrageenan (lambda, Type IV)

-

Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

-

Saline (sterile, 0.9% NaCl)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Heparinized saline

-

Micro-hematocrit tubes

-

Hemocytometer or automated cell counter

-

Spectrophotometer

Procedure:

-

Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment with free access to food and water.

-

Drug Administration: Administer this compound (10, 20, or 40 mg/kg) or vehicle orally (p.o.) to respective groups of rats one hour before the induction of pleurisy. A positive control group receiving a standard NSAID like Phenylbutazone (40 mg/kg, p.o.) should be included.

-

Induction of Pleurisy: Anesthetize the rats. Inject 0.2 mL of 1% carrageenan suspension in sterile saline into the right pleural cavity. A sham group should receive an intrapleural injection of sterile saline.

-

Euthanasia and Sample Collection: Four hours after the carrageenan injection, euthanize the animals.

-

Pleural Exudate Collection: Carefully open the thoracic cavity and collect the pleural exudate using a syringe. Wash the pleural cavity with a known volume (e.g., 1 mL) of heparinized saline and collect the washing.

-

Measurement of Exudate Volume: Measure the total volume of the collected exudate and washing fluid. The net exudate volume is calculated by subtracting the volume of the washing fluid.

-

Leukocyte Count: Dilute an aliquot of the pleural exudate with a suitable diluting fluid. Count the total number of leukocytes using a hemocytometer or an automated cell counter.

-

Protein Assay (Optional): Centrifuge the exudate to remove cells. Measure the total protein concentration in the supernatant using a standard method (e.g., Bradford assay) as an index of vascular permeability.

Calcium Pyrophosphate Dihydrate (CPPD) Crystal-Induced Pleurisy in Rats

This model mimics the acute inflammatory response seen in crystal-induced arthropathies like pseudogout.

Materials:

-

Male Wistar rats (180-220 g)

-

This compound

-

Calcium Pyrophosphate Dihydrate (CPPD) crystals (sterile)

-

Vehicle for this compound

-

Saline (sterile, 0.9% NaCl)

-

Anesthetic

-

Heparinized saline

-

Micro-hematocrit tubes

-

Hemocytometer or automated cell counter

Procedure:

-

Animal Acclimatization and Drug Administration: Follow the same procedures as described for the carrageenan-induced pleurisy model.

-

Induction of Pleurisy: Anesthetize the rats. Inject a sterile suspension of CPPD crystals (e.g., 1 mg in 0.2 mL of sterile saline) into the right pleural cavity.

-

Euthanasia, Sample Collection, and Analysis: Follow the same procedures for euthanasia, pleural exudate collection, measurement of exudate volume, and leukocyte counting as described in the carrageenan-induced pleurisy protocol. The timing of euthanasia may vary depending on the desired inflammatory phase to be studied, but 4-6 hours is a common time point for acute inflammation.

Visualizations

Signaling Pathway of this compound's Anti-Inflammatory Action

Caption: Proposed mechanism of this compound's anti-inflammatory effect.

Experimental Workflow for Evaluating this compound in Pleurisy Models

Caption: Workflow for assessing this compound in rat pleurisy models.

Conclusion

This compound demonstrates significant anti-inflammatory activity in both carrageenan- and CPPD crystal-induced pleurisy in rats, effectively reducing pleural exudate volume and leukocyte infiltration. Its efficacy at the tested doses appears to be superior to that of phenylbutazone, a classic NSAID. The detailed protocols provided herein offer a robust framework for the preclinical evaluation of this compound and other potential anti-inflammatory compounds. Further studies are warranted to elucidate the precise molecular targets of this compound within the inflammatory cascade and to fully quantify its dose-response relationship in these models.

References

- 1. Calcium pyrophosphate-induced pleurisy in rats: a new model of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effects of LPS, MDP and FMLP on carrageenan pleurisy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: anti-inflammatory activity with respect to oedema and leucocyte infiltration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Increased carrageenan-induced acute lung inflammation in old rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Troubleshooting & Optimization

Improving the aqueous solubility of Antrafenine for in vivo studies

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Antrafenine for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility low?

This compound is a piperazine derivative that functions as an analgesic and anti-inflammatory agent, with efficacy comparable to naproxen.[1][2][3][4] Its mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) activity.[1] The low aqueous solubility is characteristic of molecules with a high molecular weight and a high lipophilicity (hydrophobicity), as indicated by its predicted logP values.

Q2: What are the key physicochemical properties of this compound?

Understanding the physicochemical properties of this compound is crucial for developing an appropriate solubilization strategy. Key data is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₀H₂₆F₆N₄O₂ | |

| Molecular Weight | ~588.5 g/mol | |

| Aqueous Solubility | 2.84e-03 g/L (or ~2.84 µg/mL) | |

| Predicted logP | 6.3 - 8.39 | |

| pKa (Strongest Basic) | ~7.04 | |

| Melting Point | 88-90 °C | |

| Appearance | Solid | |

| CAS Number | 55300-29-3 (free base), 55300-30-6 (HCl salt) |

Q3: What are the most common strategies for improving the aqueous solubility of poorly soluble drugs like this compound?

For preclinical in vivo studies, several established methods can be employed to enhance the solubility of poorly water-soluble compounds. These can be broadly categorized as:

-

Physical Modifications: Techniques like particle size reduction (micronization, nanosuspension) increase the surface area-to-volume ratio, which can improve the dissolution rate.

-